

A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)benzenesulfonamide

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Compound of Interest

	3,5-
Compound Name:	<i>Bis(trifluoromethyl)benzenesulfonamide</i>
Cat. No.:	B1304892

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential biological relevance of **3,5-Bis(trifluoromethyl)benzenesulfonamide**. The information is curated for professionals in the fields of chemical research and drug development.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of **3,5-Bis(trifluoromethyl)benzenesulfonamide**. It is important to note that while some data is derived from experimental sources for analogous compounds, other values are estimated based on computational models due to the limited availability of direct experimental data for this specific molecule.

Property	Value	Source
Molecular Formula	C ₈ H ₅ F ₆ NO ₂ S	
Molecular Weight	293.19 g/mol	[1]
CAS Number	39213-22-4	[2]
Physical Form	Solid	[3]
Melting Point	Estimated: 130-160 °C	Based on related compounds [4]
Boiling Point	Estimated: > 300 °C	Based on related compounds
Solubility	Low in water; Soluble in organic solvents such as methanol, ethanol, and acetone.	General sulfonamide properties [5]
pKa	Estimated: 7-8	Based on related sulfonamides
logP	Estimated: 2.5-3.5	

Synthesis and Purification

The synthesis of **3,5-Bis(trifluoromethyl)benzenesulfonamide** is typically achieved through the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with ammonia. This is a standard method for the formation of primary sulfonamides.[\[6\]](#)

Experimental Protocol: Synthesis

Materials:

- 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
- Ammonium hydroxide (28-30% solution)
- Dichloromethane (DCM)
- Deionized water

- Anhydrous magnesium sulfate
- Hydrochloric acid (1M)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-bis(trifluoromethyl)benzenesulfonyl chloride in dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with deionized water and 1M hydrochloric acid.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Recrystallization

Materials:

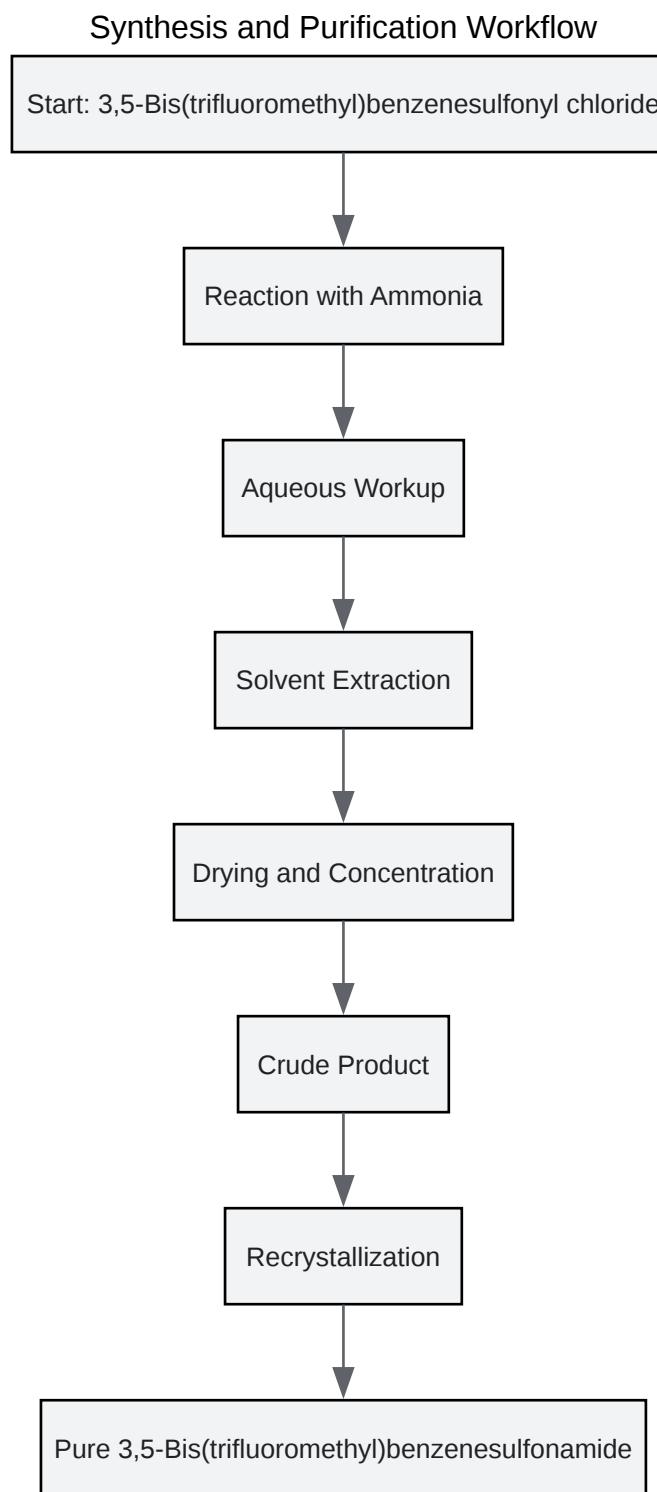
- Crude **3,5-Bis(trifluoromethyl)benzenesulfonamide**
- Ethanol
- Deionized water

Procedure:

- Dissolve the crude product in a minimum amount of hot ethanol.

- If any insoluble impurities are present, perform a hot filtration.
- Slowly add deionized water to the hot ethanolic solution until the solution becomes slightly turbid.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol-water mixture.
- Dry the crystals under vacuum to obtain pure **3,5-Bis(trifluoromethyl)benzenesulfonamide**.

The following diagram illustrates the general workflow for the synthesis and purification of **3,5-Bis(trifluoromethyl)benzenesulfonamide**.



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A simplified workflow for the synthesis and purification of the target compound.

Spectroscopic Data (Predicted)

While experimental spectra for **3,5-Bis(trifluoromethyl)benzenesulfonamide** are not readily available, the expected spectroscopic features can be predicted based on its chemical structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

- Aromatic Protons: Two signals are expected in the aromatic region (δ 7.5-8.5 ppm). A singlet for the proton at the 4-position and a singlet for the two equivalent protons at the 2- and 6-positions.
- Amine Protons: A broad singlet corresponding to the -NH₂ protons is expected, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm). The carbons attached to the trifluoromethyl groups will appear as quartets due to C-F coupling.
- Trifluoromethyl Carbons: A quartet around δ 120-125 ppm is expected for the -CF₃ carbons, showing a large C-F coupling constant.

FTIR (Fourier-Transform Infrared Spectroscopy):

- N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[7]
- S=O Stretching: Two strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.[8]
- C-F Stretching: Strong absorptions in the region of 1350-1100 cm⁻¹ are expected for the trifluoromethyl groups.

Mass Spectrometry:

- The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 293.

Biological Activity and Signaling Pathway Involvement

Recent research has highlighted the potential of **3,5-bis(trifluoromethyl)benzenesulfonamide** derivatives as inhibitors of the S100A2-p53 protein-protein interaction, which is a validated drug target in pancreatic cancer.^[9]

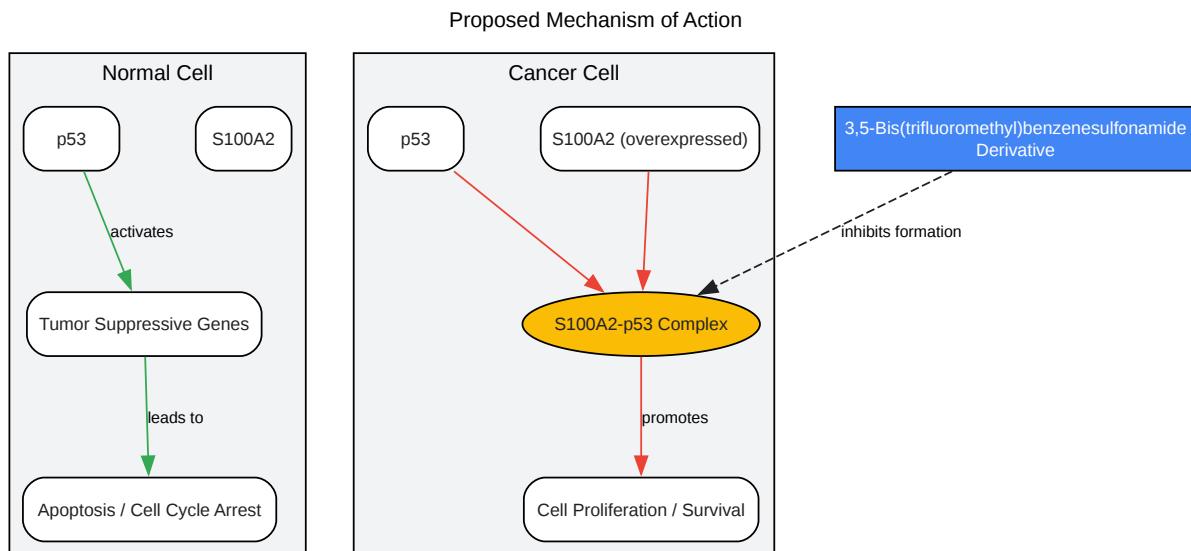
The S100A2-p53 Signaling Axis in Cancer

S100A2 is a calcium-binding protein that is implicated in various cellular processes, and its expression is often dysregulated in cancer.^{[10][11]} The tumor suppressor protein p53 plays a crucial role in preventing cancer development by inducing cell cycle arrest or apoptosis in response to cellular stress.^[12]

In certain cancers, S100A2 can directly bind to p53 in a calcium-dependent manner.^[9] This interaction can modulate the transcriptional activity of p53, thereby affecting downstream cellular pathways that control cell fate. The role of S100A2 in cancer is complex and can be context-dependent, acting as either a tumor suppressor or promoter in different cancer types.^[11]

The inhibition of the S100A2-p53 interaction by small molecules like derivatives of **3,5-bis(trifluoromethyl)benzenesulfonamide** represents a promising therapeutic strategy to restore the tumor-suppressive functions of p53 in cancer cells where this interaction is oncogenic.

The following diagram illustrates the proposed mechanism of action for **3,5-Bis(trifluoromethyl)benzenesulfonamide** derivatives in the context of the S100A2-p53 signaling pathway.



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Interaction of S100A2 and p53 in normal versus cancer cells and the inhibitory role of the compound.

Conclusion

3,5-Bis(trifluoromethyl)benzenesulfonamide is a fluorinated aromatic sulfonamide with potential applications in medicinal chemistry, particularly in the development of anticancer agents. While comprehensive experimental data on its physicochemical properties are still emerging, its synthesis is straightforward, and its biological activity as an inhibitor of the S100A2-p53 interaction provides a strong rationale for its further investigation in drug discovery programs. This guide serves as a foundational resource for researchers interested in exploring the chemical and biological landscape of this promising compound.

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